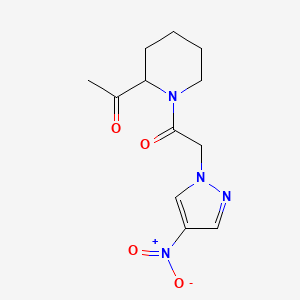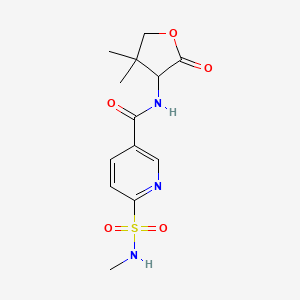
1-(2-Acetylpiperidin-1-yl)-2-(4-nitropyrazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Acetylpiperidin-1-yl)-2-(4-nitropyrazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring and a pyrazole ring, both of which are functionalized with acetyl and nitro groups, respectively
准备方法
The synthesis of 1-(2-Acetylpiperidin-1-yl)-2-(4-nitropyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately through the reaction of hydrazine with a 1,3-diketone.
Nitration: The pyrazole ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Coupling Reaction: Finally, the acetylpiperidine and nitropyrazole intermediates are coupled together using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-(2-Acetylpiperidin-1-yl)-2-(4-nitropyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Nucleophiles: Amines, alcohols.
Major products formed from these reactions include carboxylic acids, amines, amides, and esters.
科学研究应用
1-(2-Acetylpiperidin-1-yl)-2-(4-nitropyrazol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and receptor binding in biological systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of 1-(2-Acetylpiperidin-1-yl)-2-(4-nitropyrazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.
相似化合物的比较
1-(2-Acetylpiperidin-1-yl)-2-(4-nitropyrazol-1-yl)ethanone can be compared with other similar compounds such as:
1-(2-Acetylpiperidin-1-yl)-2-(4-nitrophenyl)ethanone: This compound has a similar structure but with a phenyl ring instead of a pyrazole ring. It may have different chemical reactivity and biological activity.
1-(2-Acetylpiperidin-1-yl)-2-(4-aminopyrazol-1-yl)ethanone:
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(2-acetylpiperidin-1-yl)-2-(4-nitropyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-9(17)11-4-2-3-5-15(11)12(18)8-14-7-10(6-13-14)16(19)20/h6-7,11H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZMFHICOUZDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCN1C(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[3-chloro-4-[(2-cyanoacetyl)amino]phenyl]acetate](/img/structure/B6977066.png)
![tert-butyl (2R)-2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethylcarbamoyl)azetidine-1-carboxylate](/img/structure/B6977067.png)
![tert-butyl (2R)-2-[[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6977071.png)
![(2-Chloro-4-methylphenyl)-[4-(methylsulfamoylamino)piperidin-1-yl]methanone](/img/structure/B6977083.png)


![N-[1-(dimethylamino)-3-hydroxypropan-2-yl]-6-(methylsulfamoyl)pyridine-3-carboxamide](/img/structure/B6977100.png)
![tert-butyl (2R)-2-[3-(2-oxoimidazolidin-1-yl)azetidine-1-carbonyl]azetidine-1-carboxylate](/img/structure/B6977105.png)
![tert-butyl (2R)-2-(1,5-diazabicyclo[3.2.2]nonan-6-ylmethylcarbamoyl)azetidine-1-carboxylate](/img/structure/B6977113.png)
![(2-chloro-5-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone](/img/structure/B6977116.png)
![N-[(2-bromo-1,3-thiazol-5-yl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B6977121.png)
![N-(4-bromo-5-methyl-1H-pyrazol-3-yl)-2-[2-(diethylamino)ethylsulfanyl]acetamide](/img/structure/B6977123.png)
![tert-butyl (2R)-2-[2,2-diethoxyethyl(ethyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6977124.png)

